2,3-Dihydroxypropyl icosanoate
Overview
Description
2,3-Dihydroxypropyl icosanoate, also known as glyceryl arachidate, is an ester derived from eicosanoic acid and glycerol. This compound is notable for its presence in various natural sources and its potential applications in different scientific fields. It is characterized by its long carbon chain and the presence of two hydroxyl groups, which contribute to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2,3-dihydroxypropyl icosanoate typically involves the esterification of eicosanoic acid with glycerol. This reaction can be catalyzed by acidic or enzymatic catalysts. The process generally requires:
Reactants: Eicosanoic acid and glycerol.
Catalysts: Acidic catalysts like sulfuric acid or enzymatic catalysts such as lipases.
Conditions: The reaction is usually carried out at elevated temperatures (around 60-80°C) to facilitate the esterification process.
Industrial Production Methods: In industrial settings, the production of this compound can be scaled up using continuous flow reactors. This method ensures consistent product quality and higher yields. The use of immobilized enzymes as catalysts is also common in industrial processes to enhance efficiency and reduce costs.
Chemical Reactions Analysis
Types of Reactions: 2,3-Dihydroxypropyl icosanoate undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form carbonyl compounds.
Reduction: The ester group can be reduced to form alcohols.
Substitution: The hydroxyl groups can participate in substitution reactions to form ethers or esters.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide are commonly used under acidic conditions.
Reduction: Lithium aluminum hydride or sodium borohydride are typical reducing agents used under anhydrous conditions.
Substitution: Acid chlorides or anhydrides can be used in the presence of a base like pyridine to facilitate substitution reactions.
Major Products:
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of primary or secondary alcohols.
Substitution: Formation of esters or ethers depending on the substituent.
Scientific Research Applications
2,3-Dihydroxypropyl icosanoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its role in lipid metabolism and as a component of cell membranes.
Medicine: Investigated for its potential use in drug delivery systems due to its biocompatibility.
Industry: Utilized in the production of cosmetics and personal care products for its emollient properties.
Mechanism of Action
The mechanism of action of 2,3-dihydroxypropyl icosanoate involves its interaction with lipid membranes. The compound integrates into the lipid bilayer, affecting membrane fluidity and permeability. This interaction can influence various cellular processes, including signal transduction and membrane transport.
Comparison with Similar Compounds
2,3-Dihydroxypropyl palmitate: Similar structure but with a shorter carbon chain.
2,3-Dihydroxypropyl stearate: Another similar compound with an 18-carbon chain.
2,3-Dihydroxypropyl oleate: Contains a double bond in the carbon chain, making it unsaturated.
Uniqueness: 2,3-Dihydroxypropyl icosanoate is unique due to its longer carbon chain, which imparts distinct physical and chemical properties. This longer chain length contributes to its higher melting point and different solubility characteristics compared to shorter-chain analogs.
Properties
IUPAC Name |
2,3-dihydroxypropyl icosanoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H46O4/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-23(26)27-21-22(25)20-24/h22,24-25H,2-21H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UMEKPPOFCOUEDT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCCCCCC(=O)OCC(CO)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H46O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201015359 | |
Record name | alpha-Monoarachin | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201015359 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
386.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
50906-68-8 | |
Record name | alpha-Monoarachin | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201015359 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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